molecular formula C18H14F2N2O2 B2548758 1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898454-02-9

1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2548758
CAS No.: 898454-02-9
M. Wt: 328.319
InChI Key: AIKRAHLOIAGHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolones, which are structurally similar to the query compound. These compounds are explored for their analgesic, anti-inflammatory, and antipyretic activities, alongside potential platelet antiaggregating activities comparable to acetylsalicylic acid (Menozzi et al., 1992).

  • Building Blocks in Medicinal Chemistry : The development of fluorinated pyrazoles bearing additional functional groups for further functionalization highlights their importance as building blocks in medicinal chemistry. These compounds serve as precursors for more complex molecules with potential therapeutic applications (Surmont et al., 2011).

  • Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives were synthesized and evaluated for their in vitro antioxidative activity using a stable DPPH radical. The study suggests that certain derivatives exhibit significant antioxidative potential, which could be beneficial in developing therapeutic agents against oxidative stress-related diseases (Simijonović et al., 2018).

Organic Synthesis and Chemical Properties

  • Regioselective Synthesis : Research into the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone offers insights into methodologies for producing compounds with specific substituent patterns. These synthetic routes have implications for creating molecules with tailored properties for various scientific applications (Song & Zhu, 2001).

  • Fluoride Ion Sensors : The synthesis of dipyrrolyl derivatives bearing electron-withdrawing groups for the specific binding of fluoride ions in organic solvents demonstrates the chemical versatility of fluorine-containing compounds. These findings contribute to the development of sensitive and selective sensors for environmental and biological applications (Ghosh et al., 2004).

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-12-5-6-15(10-16(12)20)22-8-7-21(17(23)18(22)24)11-13-3-2-4-14(19)9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRAHLOIAGHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.